



Application Notes and Protocols for Sizing DLPG Liposomes via Extrusion

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (**DLPG**) is an anionic phospholipid commonly used in the formulation of liposomes for various applications, including drug delivery and as model membrane systems. Precise control over the size of liposomes is critical as it directly influences their in vivo fate, circulation time, and cellular uptake.[1] Liposome extrusion is a widely adopted technique for downsizing multilamellar vesicles (MLVs) into unilamellar vesicles (LUVs) with a more homogeneous size distribution.[1][2] This process involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size.[1][3]

These application notes provide a detailed protocol for the preparation and sizing of **DLPG** liposomes using the thin-film hydration method followed by extrusion.[4] The document also outlines the key experimental parameters that influence the final liposome characteristics and offers guidance for troubleshooting.

Experimental ProtocolsMaterials and Equipment

- 1,2-dilauroyl-sn-glycero-3-phospho-rac-(1-glycerol) (DLPG)
- Chloroform or a chloroform:methanol mixture[5]



- Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris-HCl)
- Round-bottom flask[4]
- Rotary evaporator[6]
- Nitrogen or argon gas stream[5]
- Water bath or heating block[7]
- Liposome extruder (e.g., Avanti® Mini-Extruder)
- Polycarbonate membranes (various pore sizes, e.g., 100 nm, 200 nm)[1]
- · Gas-tight syringes
- Dynamic Light Scattering (DLS) instrument for size analysis

Protocol for DLPG Liposome Preparation and Sizing

This protocol outlines the thin-film hydration method followed by extrusion to produce unilamellar **DLPG** liposomes.[4]

Step 1: Thin-Film Formation

- Dissolve the **DLPG** lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. The typical lipid concentration in the organic solvent is 10-20 mg/mL.[5]
- Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure. This process should be performed at a temperature above the glass transition temperature of the lipid to ensure the formation of a thin, uniform lipid film on the flask wall.
- For small volumes (<1 mL), the solvent can be evaporated using a gentle stream of nitrogen or argon gas.[5]
- To ensure complete removal of residual solvent, place the flask under high vacuum for at least 1-2 hours.

Step 2: Hydration of the Lipid Film



- Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tm) of **DLPG**. The Tm of **DLPG** is -3°C. Therefore, hydration can be performed at room temperature or slightly above.
- Add the pre-heated hydration buffer to the flask containing the dry lipid film.
- Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs). This can be done by gentle shaking or vortexing.[5] The resulting suspension will appear milky.

Step 3: Optional Freeze-Thaw Cycles

To improve the lamellarity and encapsulation efficiency, the MLV suspension can be subjected to several freeze-thaw cycles.[1]

- Freeze the liposome suspension in a dry ice/acetone bath or liquid nitrogen.
- Thaw the suspension in a water bath set to a temperature above the Tm of DLPG.
- Repeat this cycle 5-10 times.

Step 4: Extrusion

- Assemble the liposome extruder with the desired polycarbonate membrane pore size (e.g., 100 nm). It is recommended to use two stacked membranes for better sizing efficiency.
- Ensure the extruder and syringes are clean and pre-heated to a temperature above the Tm of DLPG.
- Draw the MLV suspension into one of the gas-tight syringes.
- Assemble the syringes onto the extruder.
- Gently push the suspension from one syringe to the other through the membrane. This
 constitutes one pass.
- Repeat the extrusion for an odd number of passes (typically 11-21 passes) to ensure the final sample is in the desired syringe.



• The resulting translucent suspension contains large unilamellar vesicles (LUVs).

Step 5: Characterization

- Analyze the size (mean diameter) and size distribution (polydispersity index, PDI) of the extruded liposomes using Dynamic Light Scattering (DLS).
- For optimal results, the PDI value should be below 0.2, indicating a homogenous population of liposomes.[7]

Key Parameters and Their Effects

The final characteristics of the extruded **DLPG** liposomes are influenced by several key parameters. The following table summarizes these effects:



| Parameter | Effect on Liposome Size & PDI | Recommendations & Notes |
|----------------------------|--|--|
| Membrane Pore Size | The final liposome diameter will be slightly larger than the membrane pore size. Smaller pore sizes lead to smaller liposomes and a lower PDI.[7] | Select a pore size based on the desired final liposome diameter. Common sizes are 100 nm and 200 nm. |
| Number of Extrusion Passes | Increasing the number of passes generally leads to a smaller mean diameter and a lower PDI. A stable size is typically reached after 10-15 passes. | An odd number of passes (e.g., 11, 21) is recommended to ensure the final product is collected in one syringe. |
| Extrusion Temperature | Extrusion must be performed above the phase transition temperature (Tm) of the lipid to ensure the lipid bilayer is in a fluid state. The Tm of DLPG is -3°C.[2] | For DLPG, extrusion can be effectively performed at room temperature (around 20-25°C). |
| Lipid Concentration | Higher lipid concentrations can lead to increased back pressure and potential membrane rupture. Generally, phospholipid concentrations should be less than 20 mg/ml for manual extrusion.[2] | Start with a lipid concentration in the range of 1-10 mg/mL and optimize as needed. |



A constant and moderate
pressure should be applied.

Excessive pressure can
damage the lipids and the
Pressure/Flow Rate

Excessive pressure can
membrane. Increasing the flow
rate can decrease the size of
the extruded liposomes, but
may negatively impact size
homogeneity.[7]

For manual extrusion, apply
steady, gentle pressure. For
automated systems, a
controlled flow rate is
recommended.

Visualizing the Workflow and Logic Experimental Workflow for DLPG Liposome Preparation

The following diagram illustrates the step-by-step process for preparing and sizing **DLPG** liposomes.



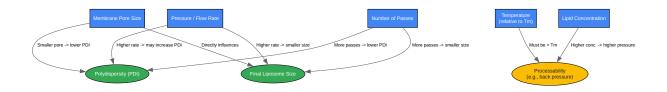
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Caption: Workflow for **DLPG** liposome preparation and sizing.

Logical Relationship of Extrusion Parameters

This diagram illustrates how different experimental parameters influence the final liposome characteristics.





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Caption: Influence of parameters on liposome characteristics.

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